molecular formula C21H21NO2 B5805455 N-(2-ethyl-6-methylphenyl)-3-methoxy-2-naphthamide

N-(2-ethyl-6-methylphenyl)-3-methoxy-2-naphthamide

Cat. No. B5805455
M. Wt: 319.4 g/mol
InChI Key: PWQJVZHLFPSDKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethyl-6-methylphenyl)-3-methoxy-2-naphthamide, also known as GW 610, is a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases, such as metabolic disorders, neurological disorders, and cancer.

Mechanism of Action

N-(2-ethyl-6-methylphenyl)-3-methoxy-2-naphthamide 610 exerts its effects through activation of PPARδ, a nuclear receptor that regulates gene expression involved in various biological processes, such as lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by N-(2-ethyl-6-methylphenyl)-3-methoxy-2-naphthamide 610 leads to increased fatty acid oxidation, improved insulin sensitivity, and reduced inflammation.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)-3-methoxy-2-naphthamide 610 has been shown to have various biochemical and physiological effects. It improves glucose homeostasis by increasing insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue. It also increases fatty acid oxidation and reduces lipid accumulation in liver and adipose tissue. Additionally, it has been demonstrated to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(2-ethyl-6-methylphenyl)-3-methoxy-2-naphthamide 610 has several advantages for lab experiments. It is a selective PPARδ agonist, which means it has fewer off-target effects compared to other PPAR agonists. It also has good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation is that it has low aqueous solubility, which may affect its delivery and efficacy in some experimental settings.

Future Directions

There are several future directions for N-(2-ethyl-6-methylphenyl)-3-methoxy-2-naphthamide 610 research. One area of interest is its potential therapeutic applications in metabolic disorders, such as diabetes and obesity. Further studies are needed to investigate its long-term effects and safety in humans. Another area of interest is its potential neuroprotective effects in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Moreover, its potential anticancer properties warrant further investigation, particularly in combination with other chemotherapeutic agents.

Synthesis Methods

The synthesis of N-(2-ethyl-6-methylphenyl)-3-methoxy-2-naphthamide 610 involves the reaction of 2-naphthoic acid with 2-amino-4-methylphenol in the presence of a coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The resulting intermediate is then reacted with 2-ethyl-6-methylchloroaniline to obtain N-(2-ethyl-6-methylphenyl)-3-methoxy-2-naphthamide 610.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-3-methoxy-2-naphthamide 610 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes and obesity. Additionally, it has been demonstrated to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Moreover, it has been investigated for its potential anticancer properties, particularly in breast, colon, and prostate cancer.

properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-3-methoxynaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c1-4-15-11-7-8-14(2)20(15)22-21(23)18-12-16-9-5-6-10-17(16)13-19(18)24-3/h5-13H,4H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQJVZHLFPSDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC3=CC=CC=C3C=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethyl-6-methylphenyl)-3-methoxynaphthalene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.